molecular formula C11H15N3O B14125948 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol CAS No. 89143-40-8

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol

Katalognummer: B14125948
CAS-Nummer: 89143-40-8
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: JEJFQCNPCLJATJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is a heterocyclic compound that features a tetrahydropyrimidine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol typically involves multi-step organic reactions. One common approach might include the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. Catalysts and solvents are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the imino group to a nitro group.

    Reduction: The compound could be reduced to form different derivatives.

    Substitution: Functional groups on the tetrahydropyrimidine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the imino group.

    6-Imino-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the methyl group.

    6-Imino-2-methyl-3-tetrahydropyrimidin-1(2H)-ol: Lacks the phenyl group.

Uniqueness

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is unique due to the presence of all three functional groups (imino, methyl, and phenyl) on the tetrahydropyrimidine ring, which could confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89143-40-8

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

3-hydroxy-2-methyl-1-phenyl-1,3-diazinan-4-imine

InChI

InChI=1S/C11H15N3O/c1-9-13(8-7-11(12)14(9)15)10-5-3-2-4-6-10/h2-6,9,12,15H,7-8H2,1H3

InChI-Schlüssel

JEJFQCNPCLJATJ-UHFFFAOYSA-N

Kanonische SMILES

CC1N(CCC(=N)N1O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.